1-[(2,5-difluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
Description
1-[(2,5-difluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of a difluorobenzyl group, a piperidinocarbonyl moiety, and a benzothiadiazine core
Properties
IUPAC Name |
[1-[(2,5-difluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O3S/c1-14-5-8-19-18(11-14)26(13-15-12-16(22)6-7-17(15)23)24-20(30(19,28)29)21(27)25-9-3-2-4-10-25/h5-8,11-12H,2-4,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMHLRIVZWTBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=C(C=CC(=C3)F)F)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-difluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group is introduced via nucleophilic substitution reactions, often using difluorobenzyl halides as reagents.
Attachment of the Piperidinocarbonyl Moiety: The piperidinocarbonyl group is attached through amide bond formation, typically using piperidine and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-difluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The difluorobenzyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[(2,5-difluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-difluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Difluorobenzyl)piperazine: A related compound with a similar difluorobenzyl group but different core structure.
Ethyl 1-(2,5-difluorobenzyl)-3-piperidinecarboxylate: Another compound with a difluorobenzyl group and piperidine moiety.
Uniqueness
1-[(2,5-difluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione stands out due to its unique benzothiadiazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
The compound 1-[(2,5-difluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione belongs to the class of benzothiadiazine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzothiadiazine core , which is known for its pharmacological versatility.
- Fluorinated phenyl groups that enhance lipophilicity and potentially improve bioavailability.
- A piperidine moiety that may contribute to its interaction with biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzothiadiazine |
| Substituents | 2,5-Difluorophenyl, piperidine |
| Molecular Weight | To be determined (exact molecular weight not provided) |
Research indicates that benzothiadiazine derivatives can act through various mechanisms, including:
- Positive allosteric modulation of AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain .
- Inhibition of specific enzymes , potentially affecting metabolic pathways relevant to various diseases.
Pharmacological Effects
- Cognitive Enhancement :
- Antimicrobial Activity :
-
Antitumor Properties :
- Some studies indicate that benzothiadiazine derivatives may possess antitumor activity by inducing apoptosis in cancer cells.
Case Studies
Case Study 1: Cognitive Enhancement in Animal Models
A study evaluated the effects of a similar benzothiadiazine derivative on cognitive performance in Wistar rats. The results indicated improved memory retention and learning capabilities compared to control groups. The compound's mechanism was linked to AMPA receptor modulation, enhancing synaptic transmission .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of a related compound against Mycobacterium tuberculosis. The results showed significant inhibition of bacterial growth, highlighting the potential for developing new treatments for resistant strains .
Research Findings
Recent research has focused on optimizing the pharmacokinetic profiles of benzothiadiazine derivatives through structural modifications. The introduction of fluorine atoms has been shown to enhance metabolic stability and bioactivity.
Table 2: Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
